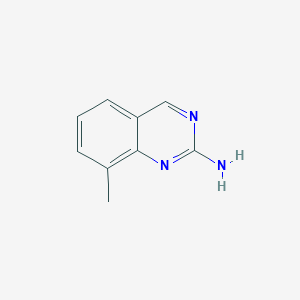
8-Methylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylquinazolin-2-amine is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The structure of this compound consists of a quinazoline core with a methyl group at the 8th position and an amino group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method provides high yields and demonstrates the practicality of synthesizing 2-aminoquinazoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves multi-step processes starting from readily available substrates such as 2-aminoacetophenone and trichloroacetonitrile . The reaction conditions often include the use of catalysts like palladium or copper to facilitate cyclization and functionalization reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazolines, and substituted quinazolines, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
8-Methylquinazolin-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A closely related compound with a carbonyl group at the 4th position, known for its broad spectrum of biological activities.
2-Aminoquinazoline: Similar to 8-Methylquinazolin-2-amine but lacks the methyl group at the 8th position.
Triazoloquinazoline: A triazole-fused quinazoline derivative with potent antimicrobial and anti-HIV activities.
Uniqueness: this compound is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
8-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
UZDOMJBWUXDEBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)





![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)



